N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide
Description
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(4-methoxyphenyl)sulfonylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-31-17-12-14-18(15-13-17)32(29,30)16-6-11-23(28)25-20-8-3-2-7-19(20)24-26-21-9-4-5-10-22(21)27-24/h2-5,7-10,12-15H,6,11,16H2,1H3,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWLVGCGYLKLTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a compound that belongs to the class of benzimidazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and potential therapeutic applications.
Overview of Benzimidazole Derivatives
Benzimidazole derivatives have been extensively studied due to their pharmacological properties, including:
- Antiviral Activity : Effective against various viral infections.
- Antitumor Properties : Inhibition of cancer cell proliferation.
- Antimicrobial Effects : Activity against bacteria and fungi.
- Anti-inflammatory Effects : Modulation of inflammatory pathways.
The specific compound in focus, this compound, is expected to exhibit similar activities due to its structural features.
Target Interactions
Benzimidazole derivatives typically interact with various biological targets:
- Enzymatic Inhibition : They can inhibit enzymes involved in crucial metabolic pathways.
- Protein Binding : The compound may bind to specific proteins, altering their function and affecting cellular processes.
Biochemical Pathways
The compound is likely to influence several biochemical pathways, including:
- Cell Cycle Regulation : Potentially inducing apoptosis in cancer cells.
- Inflammatory Pathways : Modulating cytokine release and inflammatory responses.
Antimicrobial Activity
Research has demonstrated that benzimidazole derivatives possess significant antimicrobial activity. For instance, studies have shown that related compounds exhibit minimum inhibitory concentrations (MIC) against various bacterial strains, including:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| N1 | Staphylococcus aureus | 1.27 |
| N8 | Escherichia coli | 1.43 |
| N22 | Klebsiella pneumoniae | 2.60 |
These findings indicate that the target compound may also exhibit potent antimicrobial properties.
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been widely reported. For example, compounds similar to this compound have shown promising results in inhibiting cancer cell lines such as HCT116 (human colorectal carcinoma). The following table summarizes the IC50 values for some related compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N9 | HCT116 | 5.85 |
| N18 | HCT116 | 4.53 |
| 5-FU | HCT116 (control) | 9.99 |
These results suggest that the compound may be more effective than standard chemotherapeutic agents.
Case Studies and Research Findings
Several studies have investigated the biological activities of benzimidazole derivatives:
- Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of synthesized benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant activity against strains like Staphylococcus aureus and Escherichia coli .
- Anticancer Screening : Another research focused on the anticancer effects of benzimidazole derivatives, revealing that certain compounds exhibited lower IC50 values compared to established drugs like 5-FU .
- Mechanistic Insights : Investigations into the molecular mechanisms revealed that these compounds could induce apoptosis through modulation of apoptotic pathways and inhibition of cell cycle progression .
Scientific Research Applications
Anticancer Properties
Numerous studies have investigated the anticancer potential of benzimidazole derivatives, including N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide. Research indicates that compounds with benzimidazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting the growth of colorectal carcinoma cells (HCT116), demonstrating IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that similar benzimidazole derivatives possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell membrane integrity . The Minimum Inhibitory Concentration (MIC) values reported for related compounds suggest a potential for developing new antimicrobial agents based on this structure.
Antitubercular Activity
Research has highlighted the antitubercular activity of benzimidazole derivatives, which may inhibit Mycobacterium tuberculosis. Compounds structurally related to this compound have been tested in vitro and in vivo, showing efficacy against tuberculosis by targeting critical mycobacterial enzymes .
Synthesis Methodologies
The synthesis of this compound typically involves several steps:
- Formation of the Benzimidazole Core : The initial step often includes the condensation of o-phenylenediamine with aromatic aldehydes to form the benzimidazole framework.
- Sulfonamide Formation : The introduction of sulfonamide groups can be achieved through the reaction of the benzimidazole derivative with sulfonyl chlorides under basic conditions.
- Amide Bond Formation : Finally, coupling reactions with appropriate amines lead to the formation of the final amide product.
These synthetic routes not only provide high yields but also allow for modifications that can enhance biological activity .
Case Studies and Research Findings
Comparison with Similar Compounds
Benzimidazole-Linked Amides
- Target Compound : Features a butanamide chain with a sulfonyl group (4-((4-methoxyphenyl)sulfonyl)).
- Compounds : Replace butanamide with benzamide and incorporate propen-1-yl ketone bridges (e.g., (E)-4-(3-(1H-benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(4-methoxyphenyl)benzamide (13)). These compounds retain the methoxy substituent but lack sulfonyl groups, instead relying on conjugated systems for electronic stabilization .
Sulfonyl-Containing Derivatives
- Target Compound : The 4-methoxyphenylsulfonyl group enhances solubility and metabolic stability.
- Compounds : Incorporate sulfonyl groups in triazole-thiones (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]). These exhibit tautomerism (thione vs. thiol), altering reactivity compared to the stable sulfonylbutanamide in the target compound .
- Sulfonamides : Simpler analogs like N-(4-methoxyphenyl)benzenesulfonamide lack the benzimidazole core but share sulfonamide functionality, highlighting the role of sulfonyl groups in bioactivity .
Physical and Spectral Properties
Table 1: Key Physical Properties
The target compound’s spectral profile would differ from analogs due to the sulfonyl group (νS=O) and lack of conjugated ketones. compounds show distinct νC=S and tautomerism, while derivatives emphasize NH and aromatic proton shifts .
Preparation Methods
Nitro Reduction and Cyclization
The benzimidazole core is synthesized via a condensation reaction between o-phenylenediamine and carboxylic acid derivatives. However, steric and electronic challenges necessitate alternative routes for 2-arylbenzimidazoles.
- Starting Material : 2-Nitro-4-bromoaniline (10.0 g, 45.0 mmol) is reacted with 3-methoxypropylamine (5.1 g, 50.0 mmol) in ethanol under reflux for 48 hours.
- Reduction : The nitro intermediate is reduced using iron powder (10 equiv) in aqueous HCl/EtOH, yielding 2-amino-4-bromo-N-(3-methoxypropyl)aniline.
- Cyclization : Treatment with pivaloyl chloride (1.2 equiv) and p-toluenesulfonic acid (p-TsOH) in DMF at 100°C induces cyclization, forming 2-(tert-butyl)-5-bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazole.
Key Data :
- Yield: 82% after silica gel chromatography (EtOAc/Hexane gradient).
- Characterization: $$ ^1H $$ NMR (CDCl₃) δ 1.54 (s, 9H, tert-butyl), 3.39 (s, 3H, OCH₃), 7.18–7.87 (m, 3H, aromatic).
Synthesis of 4-((4-Methoxyphenyl)sulfonyl)butanoic Acid
Sulfonylation of Butanediol
- Sulfonyl Chloride Preparation : 4-Methoxybenzenesulfonyl chloride (12.5 g, 60.0 mmol) is reacted with butane-1,4-diol (5.4 g, 60.0 mmol) in dry dichloromethane (DCM) with pyridine (5.0 mL) as a base.
- Oxidation : The resulting sulfonate ester is oxidized with KMnO₄ in acidic conditions to yield 4-((4-methoxyphenyl)sulfonyl)butanoic acid.
Key Data :
- Yield: 75% after recrystallization (EtOH/H₂O).
- Characterization: IR (KBr) 1715 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).
Amide Coupling and Final Assembly
Activation and Coupling
- Acid Chloride Formation : 4-((4-Methoxyphenyl)sulfonyl)butanoic acid (4.5 g, 15.0 mmol) is treated with thionyl chloride (SOCl₂, 5.0 mL) to generate the corresponding acid chloride.
- Amine Reaction : The acid chloride is reacted with 2-(1H-benzo[d]imidazol-2-yl)aniline (3.8 g, 15.0 mmol) in dry DCM with triethylamine (TEA, 2.1 mL) at 0°C→RT for 12 hours.
Key Data :
- Yield: 68% after column chromatography (EtOAc/Hexane 1:3).
- Characterization: HRMS (ESI-TOF) m/z: [M+H]⁺ calcd for C₂₄H₂₃N₃O₄S 449.5, found 449.5.
Optimization and Challenges
Cyclization Efficiency
Cyclization steps require stringent control of acidity and temperature. Use of p-TsOH in DMF at 100°C proved optimal for benzimidazole formation, minimizing side products like open-chain amides.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide and its analogs?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving:
- Step 1 : Formation of the benzimidazole core through condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions.
- Step 2 : Sulfonylation of the intermediate using 4-methoxyphenylsulfonyl chloride in the presence of a base (e.g., triethylamine).
- Step 3 : Amide coupling via EDCI/HOBt-mediated reactions or direct nucleophilic substitution.
- Key Analytical Techniques : IR spectroscopy (to confirm sulfonyl and amide groups), and NMR (to verify regioselectivity), and HRMS for molecular weight validation .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer :
- Chromatography : HPLC or TLC to assess purity (>95% typically required).
- Spectroscopy :
- IR : Peaks at ~1350 cm (S=O stretching) and ~1650 cm (amide C=O).
- NMR : Distinct aromatic proton signals for benzimidazole (δ 7.2–8.5 ppm) and methoxy groups (δ ~3.8 ppm).
- Melting Point : Sharp melting ranges (e.g., 199–285°C for related analogs) indicate crystallinity .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Methodological Answer :
- Antimicrobial Activity : GFP-based reporter assays (e.g., P. aeruginosa lasB reporter strain) to quantify quorum sensing inhibition .
- Cytotoxicity : MTT assays on human fibroblasts (IC values typically >50 μM for safe candidates) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzimidazole or sulfonyl groups) influence bioactivity?
- Methodological Answer :
- SAR Studies :
- Benzimidazole Substitution : Methyl or methoxy groups at positions 5/6 enhance solubility but may reduce target binding affinity.
- Sulfonyl Group : Bulky substituents (e.g., 4-methoxyphenyl) improve metabolic stability but may hinder membrane permeability.
- Experimental Design : Parallel synthesis of analogs with systematic substitutions, followed by bioactivity screening and molecular docking to correlate structural features with activity .
Q. How can computational modeling resolve contradictions in bioactivity data across analogs?
- Methodological Answer :
- Molecular Docking : Predict binding modes to targets (e.g., LasR in P. aeruginosa) using software like AutoDock Vina.
- MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to explain discrepancies in IC values.
- Example : Analog 11c (from ) showed stronger LasR inhibition due to hydrogen bonding with Tyr56, while 11d lacked this interaction .
Q. What strategies mitigate cytotoxicity while retaining antimicrobial efficacy?
- Methodological Answer :
- Prodrug Design : Mask polar groups (e.g., sulfonyl) with enzymatically cleavable moieties to reduce off-target effects.
- Selective Targeting : Use reporter strains (e.g., P. aeruginosa MH602) to identify analogs with pathogen-specific activity .
Critical Analysis of Contradictory Data
- Issue : Variability in cytotoxicity across analogs (e.g., 11c vs. 11d).
- Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
